3-(Perfluorobutyryl)-(-)-camphor

Catalog No.
S1493525
CAS No.
115224-00-5
M.F
C14H15F7O2
M. Wt
348.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Perfluorobutyryl)-(-)-camphor

CAS Number

115224-00-5

Product Name

3-(Perfluorobutyryl)-(-)-camphor

IUPAC Name

(1S,4S)-3-(2,2,3,3,4,4,4-heptafluorobutanoyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

Molecular Formula

C14H15F7O2

Molecular Weight

348.26 g/mol

InChI

InChI=1S/C14H15F7O2/c1-10(2)6-4-5-11(10,3)8(22)7(6)9(23)12(15,16)13(17,18)14(19,20)21/h6-7H,4-5H2,1-3H3/t6-,7?,11+/m0/s1

InChI Key

PEWOESYEGLBLNR-NSMOOJLNSA-N

SMILES

CC1(C2CCC1(C(=O)C2C(=O)C(C(C(F)(F)F)(F)F)(F)F)C)C

Canonical SMILES

CC1(C2CCC1(C(=O)C2C(=O)C(C(C(F)(F)F)(F)F)(F)F)C)C

Isomeric SMILES

C[C@]12CC[C@H](C1(C)C)C(C2=O)C(=O)C(C(C(F)(F)F)(F)F)(F)F

3-(Perfluorobutyryl)-(-)-camphor is a synthetic organofluorine compound derived from the natural product camphor. Camphor is a bicyclic ketone extracted from the Cinnamomum camphora tree []. The perfluorobutyryl group (-C4F7) replaces a hydrogen atom on the third carbon position of the camphor molecule, and the designation (-)- refers to the specific enantiomer of camphor, indicating its left-handed chirality [].

This compound holds significance in scientific research primarily due to its chiral properties and the presence of the perfluorinated group. The chirality allows it to act as a ligand in the development of chiral catalysts and sensors, while the perfluorinated group introduces unique properties like high thermal and chemical stability [].


Molecular Structure Analysis

3-(Perfluorobutyryl)-(-)-camphor possesses a complex molecular structure. The core structure is based on the bicyclic skeleton of camphor, consisting of two fused cyclohexane rings. The ketone group (C=O) is located on the bridge between these rings. At the third carbon position, a perfluorobutyryl group is attached, replacing a hydrogen atom. This perfluorobutyryl group consists of a four-carbon chain where all the hydrogen atoms are replaced with fluorine atoms [, ].

The key feature of the molecule is its chirality. The camphor molecule has an asymmetric carbon atom, leading to two possible mirror-image structures, the enantiomers. The designation (-) indicates the left-handed enantiomer, crucial for its application as a chiral ligand [].


Physical And Chemical Properties Analysis

  • Melting point: Likely to be above 100°C due to the presence of the perfluorinated group [].
  • Boiling point: Expected to be high due to the combined effect of the camphor structure and the perfluorinated group.
  • Solubility: Limited solubility in water due to the hydrophobic nature of the perfluorinated group. Soluble in organic solvents like dichloromethane and chloroform [].
  • Stability: High thermal and chemical stability due to the strong carbon-fluorine bonds in the perfluorinated group [].

3-(Perfluorobutyryl)-(-)-camphor does not have a direct biological effect. Its significance lies in its ability to act as a chiral ligand in coordination complexes. The camphor backbone provides a binding site for metal ions, while the perfluorinated group influences the electronic properties and stability of the complex [].

Chiral Ligand in Lanthanide Complexes:

3-(Perfluorobutyryl)-(-)-camphor, also known as 3-(heptafluorobutyryl)-L-camphor, finds application as a chiral ligand in the synthesis of lanthanide complexes. These complexes, particularly those involving europium(III), exhibit interesting optoelectronic and photonic properties. []

The specific chirality of 3-(perfluorobutyryl)-(-)-camphor allows for the formation of enantiopure complexes, meaning the complex exists in a single, mirror-image form. This chirality is crucial for tailoring the luminescence properties of the complex, making it potentially valuable in applications such as organic light-emitting diodes (OLEDs) and sensors. []

Chemical Sensors and NMR Shift Reagents:

Another research area utilizing 3-(perfluorobutyryl)-(-)-camphor involves the preparation of sodium tetrakis(3-heptafluorobutylryl-(-)camphorato) Ln(III) complexes. These complexes, where Ln(III) represents a lanthanide ion, serve as potential chemical sensors and NMR shift reagents. []

XLogP3

4.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Modify: 2023-08-15

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